molecular formula C19H19N3O4S B292543 N-[4-(3-methoxyphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide

N-[4-(3-methoxyphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide

Cat. No. B292543
M. Wt: 385.4 g/mol
InChI Key: KPGNGJMQZGFRJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3-methoxyphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide is a chemical compound that has gained significant interest in scientific research applications due to its potential therapeutic benefits. This compound is commonly referred to as MPSP and belongs to the class of piperazine derivatives.

Mechanism of Action

The exact mechanism of action of MPSP is not fully understood. However, it is believed to act by inhibiting the release of pro-inflammatory cytokines and modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
MPSP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. MPSP has also been shown to have anticonvulsant effects in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPSP is its potential therapeutic benefits in various diseases. However, there are several limitations to using MPSP in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. This makes it difficult to design experiments to fully understand its effects.

Future Directions

There are several future directions for research on MPSP. One area of interest is its potential use as an antidepressant and anxiolytic agent. Another area of interest is its potential use in the treatment of epilepsy. Further studies are needed to fully understand its mechanism of action and potential therapeutic benefits.

Synthesis Methods

The synthesis of MPSP is a complex process that involves several steps. The first step involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate to form 3-methoxyphenyl-2-benzylidenepropanedione. The second step involves the reaction of this intermediate with piperazine to form N-[4-(3-methoxyphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide.

Scientific Research Applications

MPSP has been extensively studied for its potential therapeutic benefits in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. MPSP has also been studied for its potential use as an antidepressant and anxiolytic agent.

properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

N-[4-(3-methoxyphenyl)-2,5-dioxopiperazin-1-yl]-2-phenylsulfanylacetamide

InChI

InChI=1S/C19H19N3O4S/c1-26-15-7-5-6-14(10-15)21-11-19(25)22(12-18(21)24)20-17(23)13-27-16-8-3-2-4-9-16/h2-10H,11-13H2,1H3,(H,20,23)

InChI Key

KPGNGJMQZGFRJU-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2CC(=O)N(CC2=O)NC(=O)CSC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)N2CC(=O)N(CC2=O)NC(=O)CSC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.